1,4-Diphenylnaphthalene-2,3-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52457-58-6 |
|---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,4-diphenylnaphthalene-2,3-diol |
InChI |
InChI=1S/C22H16O2/c23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24)16-11-5-2-6-12-16/h1-14,23-24H |
InChI Key |
HWBXVPDFPGNZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diphenylnaphthalene 2,3 Diol and Its Derivatives
De Novo Construction Approaches
The creation of the 1,4-diphenylnaphthalene-2,3-diol framework from non-naphthalene precursors represents a key area of synthetic focus. These de novo approaches allow for the precise placement of the phenyl and hydroxyl functional groups.
A significant pathway to this compound involves the use of cyclopentadienone intermediates. rsc.org These reactive species serve as building blocks for the naphthalene (B1677914) core. The hydroquinones, which are precursors to the target quinones, are prepared via these cyclopentadienones. rsc.org For instance, the synthesis of 2,3-dihydroxy-1,4-di-o-tolylnaphthalene, a closely related derivative, utilizes the cyclopentadienone 7 and 13 as starting points for constructing the desired hydroquinone. rsc.org This general strategy highlights the versatility of cyclopentadienones in assembling highly substituted naphthalene systems.
Another documented method for obtaining this compound involves the hydrolysis of a corresponding naphthalene carbonate. The synthesis of a related hydroquinone, 2,3-dihydroxy-1,4-di-o-tolylnaphthalene (2), was achieved through a carbonate intermediate (10). rsc.org This carbonate was formed from an adduct (9) which was then treated with zinc and acetic acid. rsc.org While the specific conditions for the acidic hydrolysis of this compound carbonate are not detailed in the provided search results, the principle of hydrolyzing a carbonate or related anhydride (B1165640) to yield the diol is a standard transformation in organic chemistry. rsc.orgrsc.org
Oxidative Synthetic Routes to Naphthoquinones from this compound
The this compound core is a versatile precursor for the synthesis of corresponding naphthoquinones through oxidation. The choice of oxidizing agent and reaction conditions is critical in determining the final product.
Lead tetra-acetate (Pb(OAc)₄) is a prominent oxidizing agent for converting this compound into 1,4-diphenyl-2,3-naphthoquinone. rsc.orgrsc.org This oxidation is typically performed at low temperatures. rsc.org Lead tetra-acetate is a powerful oxidant known for its ability to cleave 1,2-diols. libretexts.orgjuniperpublishers.comorganicchemistrydata.org The reaction likely proceeds through a cyclic intermediate. juniperpublishers.com The oxidation of this compound with lead tetra-acetate can, however, lead to a novel oxidative trimerisation, suggesting the high reactivity of the initially formed 1,4-diphenyl-2,3-naphthoquinone. rsc.org
Table 1: Oxidation of Naphthalene Diols with Lead Tetra-acetate
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| This compound | Lead tetra-acetate | 1,4-Diphenyl-2,3-naphthoquinone | rsc.org |
Controlling the reaction pathway during the oxidation of this compound is crucial to isolate the desired naphthoquinone and avoid side reactions like trimerisation. rsc.org One strategy to control the reactivity of the formed quinone is to perform the oxidation in the presence of a "trap," a reactive species that intercepts the quinone as it is formed. rsc.org For example, when the catechol (this compound) is added to lead tetra-acetate at low temperatures in the presence of various traps, adducts of the expected type are formed. rsc.org This indicates that the highly reactive 1,4-diphenyl-2,3-naphthoquinone was successfully generated and captured before it could undergo other reactions. The predominant formation of exo-adducts in these trapping experiments is suggested to be due to the non-planar phenyl substituents inhibiting endo-addition. rsc.org
Organocatalytic and Asymmetric Construction of Chiral Naphthalene Diol Analogues (e.g., Axially Chiral 1,4-Distyryl-2,3-Naphthalene Diols)
The development of synthetic methodologies for chiral molecules is a cornerstone of modern organic chemistry, with significant implications for materials science and pharmacology. Among the diverse array of chiral structures, axially chiral compounds, which possess a stereogenic axis rather than a stereocenter, have garnered considerable attention. A notable advancement in this area is the organocatalytic, asymmetric synthesis of axially chiral 1,4-distyryl-2,3-naphthalene diols.
A highly efficient method for constructing enantioenriched axially chiral 1,4-distyryl-2,3-naphthalene diols involves the nucleophilic addition of α-amido sulfones to an in situ generated vinylidene o-quinone methide (VQM). nih.govacs.org This reaction is catalyzed by an organocatalyst, specifically a dimeric cinchona alkaloid derivative. acs.org The process is initiated with a substrate like 1,4-bis(phenylethynyl)naphthalene-2,3-diol and an α-amido sulfone. acs.org
The reaction mechanism is believed to proceed through the generation of two vinylidene o-quinone methide moieties on the naphthalene core. acs.org A subsequent stereoselective nucleophilic addition then installs the two chiral styrene (B11656) units, leading to the formation of the desired axially chiral diol. acs.org The investigation of reaction intermediates and kinetic resolution studies have provided further insight into the reaction pathway. nih.govacs.org
These synthesized axially chiral 1,4-distyryl-2,3-naphthalene diols have shown potential as chiral ligands in asymmetric synthesis. nih.govacs.org Preliminary studies have demonstrated their application in the enantioselective addition of diethylzinc (B1219324) to naphthaldehyde, highlighting their capacity to induce stereoselectivity in chemical transformations. nih.govacs.org
The significance of this methodology lies in its ability to construct novel scaffolds with two contiguous enantioenriched chiral axes, a structural motif that was previously challenging to access. acs.org Chiral diols are valuable in asymmetric synthesis, often acting as ligands that can coordinate to metal centers and create a chiral environment, thereby influencing the stereochemical outcome of a reaction. nih.gov The development of this organocatalytic approach expands the toolbox for creating structurally diverse and functionally promising chiral molecules.
The following table summarizes the key findings of the organocatalytic synthesis of an axially chiral 1,4-distyryl-2,3-naphthalene diol, showcasing the performance of different catalysts and reaction conditions.
Table 1: Organocatalytic Asymmetric Synthesis of Axially Chiral 1,4-Distyryl-2,3-Naphthalene Diol
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Dimeric Cinchona Alkaloid Derivative A | Toluene | 30 | 24 | Good | 7 |
| Data sourced from Organic Letters, 2018. acs.org |
This table illustrates the initial findings using a specific dimeric cinchona alkaloid derivative as the catalyst. acs.org While the yield was reported as good, the enantioselectivity was modest under these initial conditions. acs.org Further optimization of catalysts and reaction parameters is a common practice to enhance the stereochemical control in such asymmetric transformations.
Chemical Reactivity and Mechanistic Investigations of 1,4 Diphenylnaphthalene 2,3 Diol Systems
Oxidative Transformations of 1,4-Diphenylnaphthalene-2,3-diol
The presence of the diol functionality on the naphthalene (B1677914) ring makes this compound susceptible to oxidative processes, leading to the formation of highly reactive intermediates and complex molecular architectures.
While specific studies on the oxidative trimerization of this compound are not extensively documented, the principles of oxidative coupling of phenolic compounds provide a framework for understanding such potential reactions. The process would likely initiate with the oxidation of the diol to a more reactive species, such as a semiquinone radical or a quinone. These intermediates could then undergo a cascade of coupling reactions.
The mechanism can be proposed to start with a one-electron oxidation of the diol, forming a radical species. This radical could then attack a neutral diol molecule, leading to a dimeric radical. A subsequent oxidation and coupling step with another diol molecule would result in the formation of a trimer. The regioselectivity of this coupling would be influenced by the steric hindrance imposed by the phenyl substituents, directing the coupling to less hindered positions. Catalytic methods, often employing metal catalysts, are known to facilitate the oxidative coupling of phenols and could potentially be applied to achieve the trimerization of this compound. nih.gov
The oxidation of this compound readily yields the corresponding ortho-quinone, 1,4-diphenyl-2,3-naphthoquinone. This transformation can be achieved using various oxidizing agents. The resulting ortho-quinonoid system is a highly reactive intermediate due to the presence of two adjacent carbonyl groups within the aromatic system.
The reactivity of ortho-quinones is characterized by their electrophilicity. They are excellent Michael acceptors and readily participate in nucleophilic addition reactions. For instance, they can react with thiols and amines. researchgate.netnih.gov The phenyl substituents at the 1 and 4 positions of the naphthalene ring in 1,4-diphenyl-2,3-naphthoquinone exert significant steric and electronic effects, influencing the reactivity of the quinone moiety. These bulky groups can hinder the approach of nucleophiles and modulate the redox potential of the quinone. The reactivity of such ortho-naphthoquinones has been harnessed in various synthetic applications, including their use as catalysts in aerobic oxidation reactions. nih.govrsc.org
Diels-Alder Type Reactions and Trapping Experiments with Derived Naphthoquinones
The ortho-quinone, 1,4-diphenyl-2,3-naphthoquinone, derived from the oxidation of the corresponding diol, is a potent dienophile in Diels-Alder reactions. This reactivity allows for the construction of complex polycyclic structures.
The transient and highly reactive nature of 1,4-diphenyl-2,3-naphthoquinone often necessitates its in-situ generation and immediate trapping with a suitable diene. Common dienes used for this purpose include cyclopentene (B43876) and norbornadiene. The Diels-Alder reaction between the in-situ generated 1,4-diphenyl-2,3-naphthoquinone and these dienophiles would lead to the formation of bridged polycyclic adducts.
For example, the reaction with norbornadiene has been studied for other o-benzoquinones and is known to be a viable method for creating rigid polyalicyclic structures. researchgate.netmdpi.com Similarly, cyclopentadiene (B3395910) has been used in Diels-Alder reactions with naphthoquinone derivatives, although some of these reactions can be slow. google.com The trapping of 1,4-diphenyl-2,3-naphthoquinone with cyclopentene or norbornadiene would yield tetracyclic or pentacyclic adducts, respectively, demonstrating the utility of this approach in synthetic chemistry.
The stereochemical outcome of the Diels-Alder reaction is significantly influenced by the substituents on both the diene and the dienophile. In the case of 1,4-diphenyl-2,3-naphthoquinone, the phenyl groups at positions 1 and 4 play a crucial role in directing the stereoselectivity of the cycloaddition.
The steric bulk of the phenyl groups can favor the formation of one stereoisomer over another by hindering the approach of the diene from one face of the quinone. Computational studies on similar systems have shown that phenyl substituents can control the endo/exo selectivity of the reaction. longdom.org Specifically, the interaction between the phenyl groups and the incoming diene can create a steric bias, leading to a high degree of stereocontrol in the formation of the Diels-Alder adduct. rsc.orgacs.org The electronic effects of the phenyl rings can also influence the orbital interactions between the diene and dienophile, further contributing to the observed stereoselectivity.
Exploration of Electron-Shuttle Catalysis Involving Naphthalene Diol Derived Quinones
Quinones are well-known for their ability to act as electron carriers in various biological and chemical processes. The redox-active nature of the this compound/1,4-diphenyl-2,3-naphthoquinone couple makes it a candidate for applications in electron-shuttle catalysis.
The fundamental principle of electron-shuttle catalysis by quinones involves their ability to undergo reversible one- or two-electron reduction and oxidation. mdpi.com In a catalytic cycle, the quinone can accept electrons from a reducing agent and then transfer them to a substrate, thereby facilitating a redox reaction. The redox potential of the quinone is a critical parameter and can be tuned by the substituents on the aromatic ring. The electron-withdrawing or -donating nature of the phenyl groups in the this compound system would influence its redox potential and thus its efficacy as an electron shuttle. rsc.org
The redox cycling of naphthoquinones has been implicated in various processes, including their biological activity. nih.govnih.govcopernicus.org The ability of these compounds to participate in electron transfer reactions makes them interesting targets for the development of novel catalytic systems for a range of chemical transformations. researchgate.net
Kinetic and Thermodynamic Aspects of this compound Reactions
In the absence of direct experimental data for this compound, a general discussion of kinetic and thermodynamic principles that would govern its reactions can be inferred from studies of analogous systems. Typically, in reactions where multiple products can be formed, the distribution of these products is governed by either kinetic or thermodynamic control.
Kinetic control favors the product that is formed most rapidly, meaning it has the lowest activation energy. These reactions are often run at lower temperatures to prevent the system from reaching equilibrium.
While these principles are fundamental, their specific application to this compound, including the identification of potential kinetic and thermodynamic products in its reactions (e.g., oxidation, esterification), remains speculative without dedicated research. Detailed research findings and data tables, which are crucial for a comprehensive understanding, are not available.
The scientific community has investigated related naphthalene-diol structures, but the influence of the two phenyl substituents at the 1 and 4 positions on the naphthalene core of the target molecule would significantly impact its electronic and steric properties, making direct comparisons unreliable. Therefore, any detailed analysis of the kinetic and thermodynamic profile of this compound would require new experimental investigation.
Structural Elucidation and Advanced Spectroscopic Characterization of 1,4 Diphenylnaphthalene 2,3 Diol Systems
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules. For 1,4-Diphenylnaphthalene-2,3-diol, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation and can offer insights into the molecule's preferred conformation in solution.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the naphthalene (B1677914) core and the two phenyl substituents, as well as for the hydroxyl protons. The chemical shifts of the aromatic protons would likely appear in the range of 7.0-8.5 ppm. The integration of these signals would correspond to the number of protons in each distinct chemical environment. The protons on the naphthalene ring system and the phenyl rings would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be invaluable in establishing the connectivity between these coupled protons and thus confirming the substitution pattern. The hydroxyl protons are expected to give rise to a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for each chemically non-equivalent carbon atom. The carbons of the naphthalene core and the phenyl rings would resonate in the aromatic region (typically 110-150 ppm). The carbons bearing the hydroxyl groups (C-2 and C-3) would be expected to appear in the more downfield region of the aromatic spectrum due to the deshielding effect of the oxygen atoms. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in correlating the proton signals with their directly attached carbons and with carbons two or three bonds away, respectively, thereby providing unambiguous assignment of all ¹H and ¹³C signals.
While specific experimental NMR data for this compound is not widely published, analysis of related structures, such as various substituted naphthalene-1,4-diones, demonstrates the utility of these techniques in confirming molecular structure. nih.govbohrium.com For instance, in related diol compounds, aromatic protons are observed in the 7.31–8.23 ppm range, with hydroxyl protons appearing as low as 2.86 ppm. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Naphthalene-H | 7.5 - 8.5 | Multiplet |
| Phenyl-H | 7.0 - 7.6 | Multiplet |
| Hydroxyl-OH | Variable (e.g., 4.0 - 6.0) | Singlet (broad) |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Naphthalene C-H | 120 - 130 |
| Naphthalene C-C (quaternary) | 130 - 140 |
| Naphthalene C-OH | 145 - 155 |
| Phenyl C-H | 125 - 130 |
| Phenyl C-C (quaternary) | 135 - 145 |
Vibrational Spectroscopy (Infrared, IR) in Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.
The most prominent feature would be the O-H stretching vibration of the two hydroxyl groups. This typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening being a result of intermolecular hydrogen bonding. The exact position and shape of this band can provide information about the extent and nature of hydrogen bonding in the sample.
The presence of the aromatic rings (naphthalene and phenyl) would be confirmed by several characteristic absorptions. The C-H stretching vibrations of the sp² hybridized carbons of the aromatic rings are expected to appear just above 3000 cm⁻¹ (typically in the 3000-3100 cm⁻¹ range). The C=C stretching vibrations within the aromatic rings would give rise to a series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | C-H Bending (out-of-plane) | 690 - 900 | Medium to Strong |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Given the extended aromatic system of this compound, which includes the naphthalene core and two phenyl rings, it is expected to exhibit strong UV absorption.
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known to have characteristic UV-Vis spectra resulting from π → π* transitions. mdpi.comresearchgate.net The naphthalene moiety itself has a well-defined absorption spectrum. The attachment of two phenyl groups at the 1 and 4 positions and two hydroxyl groups at the 2 and 3 positions will influence the electronic structure and thus the absorption spectrum. These substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted naphthalene.
Table 4: Expected UV-Vis Absorption Characteristics for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|
| π → π* (Naphthalene core) | 250 - 350 | Strong |
| π → π* (Extended conjugation) | > 350 | Medium to Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Assignment
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide definitive information about its molecular structure, including bond lengths, bond angles, and torsional angles, as well as details of its packing in the crystal lattice.
In these related structures, the naphthalene core is essentially planar. It is expected that the phenyl rings in this compound would be twisted out of the plane of the naphthalene ring to minimize steric hindrance. The C-C bond lengths within the aromatic rings would be in the typical range of 1.36-1.42 Å. The C-O bond lengths of the hydroxyl groups would also be determined with high precision.
A key feature revealed by X-ray crystallography would be the nature of the intermolecular interactions, particularly hydrogen bonding involving the two hydroxyl groups. It is highly probable that these hydroxyl groups would participate in a network of intermolecular hydrogen bonds, which would play a crucial role in stabilizing the crystal packing. The analysis of the crystal structures of the di-halogenated analogs reveals the formation of such hydrogen-bonding networks, often leading to the formation of supramolecular chains. astrochemistry.org Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules would likely be another important feature of the crystal packing.
Table 5: Representative Crystallographic Data for a Related Naphthalene Diol (1,4-Dibromonaphthalene-2,3-diol) nih.govstudyraid.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0928 (9) |
| b (Å) | 11.932 (2) |
| c (Å) | 15.779 (3) |
| V (ų) | 958.9 (3) |
| Z | 4 |
Derivatization and Functionalization Strategies of 1,4 Diphenylnaphthalene 2,3 Diol
Synthesis and Synthetic Utility of Ester Derivatives (e.g., 1,4-Diphenylnaphthalene-2,3-diyl Diacetate)
The conversion of the hydroxyl groups of 1,4-diphenylnaphthalene-2,3-diol into ester functionalities is a fundamental derivatization strategy. Esterification not only modifies the electronic properties and solubility of the parent diol but also serves as a protective group strategy in multi-step syntheses. The resulting ester derivatives, such as 1,4-diphenylnaphthalene-2,3-diyl diacetate, are valuable intermediates for further chemical transformations.
The synthesis of these diacetate derivatives is typically achieved through standard esterification protocols. A common and efficient method involves the reaction of the diol with an acylating agent like acetic anhydride (B1165640) in the presence of a base catalyst, or by using acetyl chloride. This reaction effectively replaces the acidic protons of the hydroxyl groups with acetyl groups. The general synthetic route for the formation of naphthalene-based diacetates provides a template for this transformation. researchgate.net This process is widely applicable for converting diols into their corresponding diacetate esters.
The utility of these ester derivatives lies in their altered reactivity. The acetyl groups are electron-withdrawing, which can influence the electronic nature of the naphthalene (B1677914) ring system. Furthermore, they can be readily hydrolyzed back to the diol under basic or acidic conditions, making them excellent protecting groups that mask the reactivity of the hydroxyls during other synthetic steps.
Table 1: Synthesis of 1,4-Diphenylnaphthalene-2,3-diyl Diacetate
| Reactant | Reagent | Product |
| This compound | Acetic Anhydride / Pyridine or Acetyl Chloride / Triethylamine | 1,4-Diphenylnaphthalene-2,3-diyl Diacetate |
Halogenation Reactions and Subsequent Reactivity of Halogenated Naphthalene Diols (e.g., 1,4-Dibromo-naphthalene-2,3-diol)
Halogenation is a key functionalization reaction for aromatic compounds, introducing halogen atoms that can serve as versatile synthetic handles for subsequent cross-coupling reactions or nucleophilic substitutions. allen.in Naphthalene and its derivatives typically undergo electrophilic substitution reactions. numberanalytics.com The rate and regioselectivity of these reactions are influenced by existing substituents on the naphthalene ring. numberanalytics.com For the this compound scaffold, direct halogenation would likely occur on the electron-rich phenyl rings or the naphthalene core, guided by the directing effects of the hydroxyl and phenyl substituents.
The provided example, 1,4-dibromo-naphthalene-2,3-diol, is a halogenated derivative of the parent naphthalene-2,3-diol, not the 1,4-diphenyl substituted variant. The synthesis of this specific compound has been reported, and its crystal structure has been analyzed. nih.govresearchgate.netnih.gov In this molecule, bromine atoms are substituted at the 1- and 4-positions of the naphthalene core.
The general mechanism for the halogenation of an alkene involves the formation of a cyclic halonium ion intermediate, which is then opened by the halide anion in an anti-addition. leah4sci.comlibretexts.org For aromatic compounds like naphthalene, the reaction proceeds via electrophilic aromatic substitution, often requiring a Lewis acid catalyst such as FeCl₃ or AlCl₃ when using Cl₂ or Br₂. numberanalytics.com
Halogenated naphthalene diols are synthetically valuable. The carbon-halogen bond can be activated by transition metal catalysts (e.g., palladium, copper) to participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. The reactivity of halogenated naphthoquinones (the oxidized form of naphthalene diols) in reactions with amines further illustrates the synthetic potential of these halogenated intermediates. researchgate.net
Table 2: Halogenation of Naphthalene-2,3-diol
| Reactant | Reagent | Product Example |
| Naphthalene-2,3-diol | Bromine (Br₂) / Lewis Acid Catalyst | 1,4-Dibromo-naphthalene-2,3-diol |
Formation of Carbonate Derivatives for Protection and Further Transformation
The hydroxyl groups of this compound can be converted into carbonate esters. This derivatization serves two primary purposes: protecting the diol functionality and acting as a monomer for polymerization. The formation of a cyclic carbonate or linear bis(carbonate) derivatives changes the chemical nature of the scaffold significantly.
The synthesis of carbonate derivatives from diols is a well-established process. nih.gov For instance, reacting a diol with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or an alkyl chloroformate in the presence of a base yields the corresponding carbonate. nih.gov A common method for creating polycarbonates involves the transesterification of a diol with a dialkyl or diphenyl carbonate, often catalyzed by metal compounds like zinc (II) acetylacetonate. researchgate.netmdpi.comresearchgate.net This melt transesterification process builds a polymer chain by linking diol units through carbonate linkages. mdpi.com
Carbonate groups are generally more stable than esters to hydrolysis but can be cleaved under specific conditions, allowing them to function as robust protecting groups. Furthermore, the formation of polycarbonates from diol monomers is a cornerstone of polymer chemistry, producing materials with a wide range of properties and applications. mdpi.com The reaction of this compound in such a polymerization would yield a polycarbonate with the bulky and rigid diphenylnaphthalene unit incorporated into the polymer backbone, potentially imparting unique thermal and mechanical properties to the resulting material.
Table 3: Formation of a Carbonate Derivative
| Reactant | Reagent | Product Type |
| This compound | Allyl Chloroformate / Base | Diallyl Carbonate Derivative |
| This compound | Diphenyl Carbonate / Catalyst | Polycarbonate |
Rational Design and Introduction of Diverse Functionalities for Tunable Reactivity and Application
The rational design and introduction of diverse functional groups onto the this compound framework is a powerful strategy to fine-tune its properties for specific applications. By strategically modifying the core structure, chemists can modulate its electronic, optical, and biological characteristics.
One area of application is in the development of novel antioxidants. Studies on other naphthalene diols have shown that the introduction of certain substituents can significantly enhance their activity as H-atom transfer (HAT) compounds. canada.ca For example, intramolecular hydrogen bonding in the radical species, influenced by the substitution pattern, can stabilize the radical and increase antioxidant potency. canada.cacanada.ca This principle can be applied to the this compound system to design highly effective antioxidants.
In materials science, functionalization is key to creating new organic electronic materials. The synthesis of naphthalene diimides, for example, produces electron-deficient scaffolds whose optical and electronic properties can be tuned by altering the aromatic core or the N-substituents. nih.govbeilstein-journals.org Applying similar strategies to the this compound core, such as by introducing electron-withdrawing or electron-donating groups to the phenyl rings, could generate materials with tailored absorption, emission, and charge-transport properties.
In medicinal chemistry, the introduction of specific functional groups is used to enhance biological activity and pharmacokinetic properties. The design of 1,4-dialkoxynaphthalene derivatives bearing imidazolium (B1220033) salts has been explored for developing new anticancer agents, demonstrating that the combination of the naphthalene core with other pharmacophores can lead to potent compounds. mdpi.com By modifying the phenyl groups or the hydroxyl functions of this compound with various pharmacologically relevant moieties, novel therapeutic candidates could be developed.
This targeted functionalization relies on a deep understanding of structure-property relationships, allowing for the creation of molecules with precisely controlled reactivity and function for a wide range of advanced applications.
Applications of 1,4 Diphenylnaphthalene 2,3 Diol in Catalysis and Complex Molecule Synthesis
Development and Performance as Chiral Ligands in Asymmetric Catalysis
The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. The structural rigidity and well-defined stereochemistry of diol-based ligands derived from naphthalene (B1677914) scaffolds make them effective for inducing chirality in a range of chemical reactions.
Enantioselective Addition Reactions to Carbonyl Compounds
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral diols can coordinate with a metal center, creating a chiral environment that directs the approach of the nucleophile to the carbonyl group. Axially chiral 1,4-distyrene-2,3-naphthalene diol, a derivative of the parent compound, has been successfully employed as a chiral ligand in the enantioselective addition of diethylzinc (B1219324) to naphthalene formaldehyde. iptsalipur.org This application highlights the potential of the 1,4-diphenylnaphthalene-2,3-diol framework to serve as a tunable ligand for such transformations. The general field has seen tremendous progress, with a wide variety of ligands developed for the catalytic asymmetric dialkylzinc addition to aldehydes, achieving high enantioselectivity across different aldehyde types. wikipedia.org While many ligands are effective, the search for new, efficient, and broadly applicable catalysts continues. The addition of organozinc reagents to carbonyls is a mature field, yet challenges remain, particularly with aryl-, vinyl-, and alkynylzinc reagents. wikipedia.orgresearchgate.net
The catalytic enantioselective 1,2-addition of carbon nucleophiles to aliphatic aldehydes, in particular, is challenging due to the enolizable nature of the aldehydes and their conformational flexibility. wikipedia.org Research has shown that ligands like Ph-BINMOL, in conjunction with additives, can facilitate the enantioselective addition of in-situ generated alkylzirconium reagents to aliphatic aldehydes with good to high conversions and enantioselectivities ranging from 56–86%. wikipedia.org
Table 1: Examples of Enantioselective Addition Reactions using Chiral Diol-based Ligands
| Ligand Type | Reaction | Reagent | Substrate | Enantiomeric Excess (ee) | Reference |
| Axially Chiral 1,4-Distyrene 2,3-Naphthalene Diol | Alkylzinc Addition | Diethylzinc | Naphthalene formaldehyde | Potential Use Demonstrated | iptsalipur.org |
| (Ra,S)-Ph-BINMOL | Alkylzirconium Addition | 1-Hexene/Cp2ZrCl | Cyclohexanecarboxaldehyde | 86% | wikipedia.org |
| Camphor-derived γ-amino thiol | Organozinc Addition | Diethylzinc | Benzaldehyde | High | nih.gov |
| (R)-3,3′-Bis(diphenylphosphinoyl)-BINOL | Organozinc Addition | Diethylzinc | Benzaldehyde | Excellent | mdpi.com |
This table presents selected examples to illustrate the performance of chiral diol and related ligands in asymmetric addition reactions.
Metal-Catalyzed Asymmetric Transformations Utilizing Diol-Based Ligands (e.g., Pt-Catalyzed Diboration)
Beyond carbonyl additions, chiral diol-based ligands are instrumental in a variety of metal-catalyzed asymmetric transformations. A notable example is the platinum-catalyzed enantioselective diboration of alkenes. bohrium.combeilstein-journals.org This reaction installs two boron functionalities across a double bond, creating a versatile intermediate with two stereocenters. The use of chiral phosphonite ligands derived from TADDOL (a type of diol) with a Pt(0) catalyst has proven effective for the diboration of terminal alkenes, yielding products with high enantioselectivity. bohrium.combeilstein-journals.org
This method is particularly valuable as it is complementary to other oxidation reactions like osmium-catalyzed dihydroxylation. While dihydroxylation is faster for more electron-rich, substituted alkenes, Pt-catalyzed diboration is highly sensitive to sterics, favoring the reaction at less substituted double bonds. bohrium.com This differential reactivity allows for selective transformations in polyolefin substrates. bohrium.com The scope of the Pt-catalyzed diboration is broad, tolerating various functional groups such as ethers, carbonyls, esters, and amides, making it a robust tool in organic synthesis. bohrium.com The success of these TADDOL-derived ligands underscores the potential of other rigid diol scaffolds, such as this compound, to be adapted for similar metal-catalyzed processes.
Table 2: Substrate Scope in Pt-Catalyzed Enantioselective Diboration using a TADDOL-derived Phosphonite Ligand
| Alkene Substrate | Product (after oxidation) | Enantiomeric Ratio | Reference |
| 1-Octene | 1,2-Octanediol | 96:4 | bohrium.com |
| Vinylcyclohexane | 1-Cyclohexyl-1,2-ethanediol | 96:4 | bohrium.com |
| t-Butylethylene | 3,3-Dimethyl-1,2-butanediol | 93:7 | bohrium.com |
| TBDPS-protected Allyl Alcohol | Protected 1,2,3-Propanetriol | 89:11 | bohrium.com |
Data illustrates the high enantioselectivities achieved across a range of aliphatic alkenes.
Role as a Versatile Building Block in Complex Organic Synthesis
The utility of this compound extends beyond its role as a ligand. Its inherent structure serves as a valuable starting material, or "building block," for the synthesis of more elaborate molecules.
Construction of Chiral Building Blocks and Advanced Intermediates
The synthesis of complex molecules often relies on a strategy of assembling smaller, pre-functionalized chiral building blocks. The this compound framework is itself a chiral scaffold that can be elaborated into more advanced intermediates. An organocatalytic method has been developed for the construction of enantioenriched axially chiral 1,4-distyrene-2,3-naphthalene diols. iptsalipur.org These products are not only valuable as ligands, as mentioned previously, but also represent advanced, stereochemically defined intermediates poised for further synthetic transformations. The ability to construct such tailored building blocks is crucial for the efficient and stereocontrolled synthesis of complex natural products and pharmaceuticals.
Precursors for Polycyclic Aromatic Compounds and Related Complex Architectures (e.g., Triphenylene (B110318) Derivatives)
Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds composed of multiple fused aromatic rings, with applications in materials science and as structural motifs in larger molecules. wikipedia.org The rigid, planar structure of the naphthalene core in this compound makes it an excellent precursor for the synthesis of larger, more complex PAHs. Triphenylene, a highly symmetric PAH consisting of four fused benzene (B151609) rings, can be synthesized through various routes, including the trimerization of benzyne. wikipedia.org
The synthesis of sterically congested and functionally diverse PAHs often requires specifically substituted precursors. For instance, the synthesis of 7,14-diphenyl-8,9-(1',8'-naphthenylene)acephenanthrene, a highly crowded PAH, relies on a precursor built upon a substituted naphthalene framework. documentsdelivered.com The diol functionality in this compound offers reactive handles for cyclization reactions, such as dehydration or conversion to other functional groups, that can facilitate the annulation of additional aromatic rings. This positions the compound as a strategic starting material for accessing complex architectures like triphenylene derivatives, where the phenyl groups could be incorporated into a larger fused system or serve as points for further functionalization. bohrium.com
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. lookchem.com Similarly, cascade reactions, which involve a sequence of intramolecular transformations, allow for the rapid construction of molecular complexity from simple starting materials.
The structure of this compound, featuring both a naphthalene scaffold and reactive diol groups, is well-suited for use in such processes. While direct examples involving this specific diol are not prevalent, the utility of related naphthalene diols in MCRs is well-documented. For example, 2-hydroxy-1,4-naphthoquinone (B1674593) (a naphthalene dione (B5365651) derivative) participates in efficient, one-pot, three-component reactions with aldehydes and amines to generate fluorescent hydroxyl naphthalene-1,4-dione derivatives. lookchem.comresearchgate.net These reactions often proceed in environmentally benign solvents like water and demonstrate the power of MCRs to build complex heterocyclic systems on a naphthalene core. lookchem.com
Given these precedents, this compound represents a promising candidate for designing novel MCRs and cascade sequences. The diol moiety can act as a dinucleophile or be transformed into other reactive groups to trigger cyclization cascades, leading to the efficient synthesis of unique and complex molecular frameworks.
Computational and Theoretical Studies of 1,4 Diphenylnaphthalene 2,3 Diol Systems
Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics.researchgate.netnih.govmdpi.com
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used method for calculating the electronic structure of molecules and has been successfully applied to a variety of aromatic compounds. researchgate.net For 1,4-diphenylnaphthalene-2,3-diol, DFT calculations can provide a deep understanding of its electronic properties and energetics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d), to solve the Schrödinger equation. researchgate.netepstem.net
DFT studies can determine the optimized molecular geometry, total energies, and the distribution of electron density. researchgate.net These fundamental calculations are the basis for understanding the molecule's stability, reactivity, and spectroscopic properties. For instance, the calculated total energy can be used to compare the relative stabilities of different isomers or conformers of this compound.
A significant application of DFT is the prediction of various spectroscopic parameters. epstem.net For this compound, this can include the simulation of its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The vibrational frequencies calculated using DFT can be compared with experimental IR and Raman spectra to validate the accuracy of the computational model. mdpi.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR data. epstem.net The agreement between calculated and experimental spectra provides confidence in the computed molecular structure and electronic properties.
Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H Stretch | 3450 | 3445 | Hydroxyl group vibration |
| C-H Stretch (Aromatic) | 3100-3000 | 3080-3010 | Phenyl and Naphthyl C-H |
| C=C Stretch (Aromatic) | 1600-1450 | 1595, 1490, 1455 | Aromatic ring stretching |
| C-O Stretch | 1250 | 1245 | Phenolic C-O vibration |
| Out-of-plane C-H Bend | 900-700 | 850, 750 | Aromatic C-H deformation |
DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. researchgate.netwikipedia.org This involves locating the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org For reactions involving this compound, such as oxidation or electrophilic substitution, DFT can be used to calculate the structures and energies of reactants, products, intermediates, and transition states. researchgate.net The activation energy of a reaction, which determines its rate, can be calculated from the energy difference between the reactants and the transition state. researchgate.net The presence of a single imaginary frequency in the calculated vibrational spectrum confirms a true transition state structure. researchgate.net
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis for Reactivity Insights.researchgate.netmdpi.com
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. researchgate.net It is a plot of the electrostatic potential mapped onto the electron density surface of the molecule. The MEP surface provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl groups, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl groups, making them susceptible to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents. researchgate.net
Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity Patterns.wikipedia.orgnumberanalytics.comlibretexts.org
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy and shape of these orbitals are crucial in determining the outcome of a chemical reaction. numberanalytics.com
For this compound, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) and phenyl rings, as well as the oxygen atoms of the diol. The LUMO would likely be distributed over the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.com DFT calculations can provide detailed information about the energies and spatial distributions of the HOMO and LUMO, allowing for predictions about the molecule's reactivity in various reactions, such as cycloadditions. slideshare.netresearchgate.net
Table 2: Hypothetical FMO Analysis Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Assessment of Intermolecular and Intramolecular Non-Covalent Interactions.nih.govmdpi.comresearchgate.net
Non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of molecules. nih.govmdpi.com In this compound, both intramolecular and intermolecular non-covalent interactions are expected. Intramolecular hydrogen bonding can occur between the two hydroxyl groups, influencing the molecule's conformation. nih.gov Intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of neighboring molecules and π-π stacking between the aromatic rings, will govern the crystal packing and solid-state properties. mdpi.comresearchgate.net Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. mdpi.comnih.gov
Future Research Directions and Emerging Perspectives
Innovations in Green and Sustainable Synthetic Methodologies for Naphthalene (B1677914) Diols
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For naphthalene diols, this involves a shift away from traditional methods that often rely on harsh reagents and generate significant waste. Future research is focused on several key areas:
Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot, multi-component reactions are being explored for the synthesis of functionalized naphthalene-1,4-dione derivatives, which can then be reduced to the corresponding diols. researchgate.net These methods are efficient, simple, and minimize waste. researchgate.net
Use of Greener Solvents: The replacement of volatile and hazardous organic solvents with more sustainable alternatives like water or ethanol (B145695) is a critical area of investigation. researchgate.net Research has shown the feasibility of conducting reactions for the synthesis of naphthalene derivatives in aqueous media, often with high yields. researchgate.net
Catalytic Approaches: The use of catalysts, particularly those that are reusable and operate under mild conditions, is central to green synthesis. For instance, the use of indium(III) chloride as a catalyst in the synthesis of hydroxyl naphthalene-1,4-dione derivatives in water has been reported. researchgate.net
Design of Advanced Catalytic Systems Based on 1,4-Diphenylnaphthalene-2,3-diol Derivatives
The inherent structural features of this compound and its derivatives make them promising candidates for the development of novel catalytic systems. The hydroxyl groups can act as coordination sites for metal centers, while the naphthalene backbone provides a rigid and tunable platform.
Future research in this area is likely to focus on:
Asymmetric Catalysis: Chiral derivatives of this compound could be employed as ligands in asymmetric catalysis to control the stereochemical outcome of reactions.
Redox-Active Catalysts: The naphthalene core can participate in electron transfer processes, making these compounds suitable for developing redox-active catalysts for a variety of organic transformations.
Photocatalysis: The photophysical properties of naphthalene diimides, which share the naphthalene core, suggest that derivatives of this compound could be explored for applications in photocatalysis. bohrium.com
Development of Predictive Models and Machine Learning Applications in Naphthalene Diol Chemistry
The integration of computational tools, including predictive modeling and machine learning, is set to revolutionize the study and application of naphthalene diols. These approaches can accelerate the discovery and optimization of new compounds and processes.
Key areas of development include:
Predicting Physicochemical Properties: Computational tools like pkCSM are already being used to predict the pharmacokinetic and toxicological properties of naphthalene and its derivatives based on their molecular structures. researchgate.netresearchgate.net This allows for the early-stage screening of potential drug candidates and the identification of potential liabilities. researchgate.net
Structure-Activity Relationship (SAR) Studies: Machine learning algorithms can be trained on existing experimental data to develop models that predict the biological activity of new naphthalene diol derivatives. nih.gov This can guide the design of more potent and selective compounds.
Reaction Optimization: Machine learning workflows, coupled with automated flow chemistry platforms, can be used to rapidly optimize reaction conditions for the synthesis of naphthalene diols, leading to improved yields and reduced waste. rsc.org These methods have been shown to be more efficient than traditional optimization techniques like one-factor-at-a-time (OFAT) or design of experiments (DoE). rsc.org
Table 1: Predicted ADMET Properties of Naphthalene and Naphthalene-1,2-diol
| Property | Naphthalene | Naphthalene-1,2-diol |
| Molecular Weight ( g/mol ) | 128.174 | 160.172 |
| logP | 2.8398 | - |
| Water Solubility | - | - |
| Skin Permeability (log Kp) | -1.433 | - |
| Blood-Brain Barrier Permeability (log BB) | 0.434 | 0.537 |
| CNS Permeability (log PS) | - | -1.773 |
| Volume of Distribution (VDss) | 0.488 | 0.258 |
| Unbound Fraction (%) | 14.4 | 27.2 |
| Data sourced from a computer-simulated prediction using the pkCSM online tool. researchgate.net |
Exploration of Novel Supramolecular Architectures and Functional Materials Incorporating Naphthalene Diol Scaffolds
The planar and aromatic nature of the naphthalene core, combined with the hydrogen-bonding capabilities of the diol functionality, makes this compound an excellent building block for the construction of supramolecular assemblies and functional materials.
Future research will likely explore:
Self-Assembling Systems: The ability of naphthalene diimide (NDI) derivatives to self-assemble into well-defined nanostructures has been demonstrated. bohrium.com Similar principles can be applied to this compound to create gels, liquid crystals, and other soft materials.
Host-Guest Chemistry: The electron-rich naphthalene ring can participate in π-π stacking interactions, making these compounds suitable for use as hosts for electron-deficient guest molecules. This could lead to applications in sensing and molecular recognition.
Organic Electronics: Core-substituted naphthalene diimides have shown promise as n-type organic semiconductors. acs.org By analogy, appropriately functionalized this compound derivatives could be investigated for their potential in organic electronic devices.
Interdisciplinary Research Connecting Naphthalene Diol Chemistry with Bio-Inspired Systems and Advanced Technologies
The intersection of naphthalene diol chemistry with biology and materials science opens up exciting new avenues for research and innovation.
Emerging interdisciplinary themes include:
Bio-Inspired Catalysis: Drawing inspiration from enzymatic processes, researchers can design synthetic catalysts based on the naphthalene diol scaffold that mimic the efficiency and selectivity of natural systems.
Biomimetic Systems: The creation of artificial systems that replicate biological functions is a growing field. researchgate.net Naphthalene diols could be incorporated into synthetic pores or channels that mimic the function of their biological counterparts. researchgate.net
Advanced Materials for Energy Applications: The development of materials for solar energy conversion and storage is a critical global challenge. bohrium.com The electronic properties of naphthalene-based compounds suggest their potential use in artificial photosynthesis and solar cell technologies. bohrium.com
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,4-Diphenylnaphthalene-2,3-diol, and how can reaction efficiency be optimized?
Answer:
The synthesis of dihydroxynaphthalene derivatives typically involves functionalization of naphthol precursors. For example, propargylation of 1-naphthol or 2-naphthol using propargyl bromide in the presence of K₂CO₃ in DMF yields alkoxy-substituted intermediates, which can be further derivatized . To optimize efficiency:
- Monitor reaction progress via TLC (e.g., n-hexane:ethyl acetate, 9:1) to track intermediate formation.
- Use anhydrous sodium sulfate for drying organic extracts and reduce solvent evaporation under vacuum to isolate crude products.
- For phenyl group introduction, adapt adamantylation strategies (e.g., reacting dihydroxynaphthalene with aryl alcohols in trifluoroacetic acid) to stabilize intermediates and avoid diketone byproducts .
Advanced: How can researchers address discrepancies in spectroscopic data when characterizing dihydroxynaphthalene derivatives?
Answer:
Contradictions in NMR or IR spectra may arise from tautomerism, isotopic effects, or crystallographic disorder. Methodological approaches include:
- Perform single-crystal X-ray diffraction to resolve structural ambiguities, as demonstrated in co-crystallization studies of dihydroxynaphthalene derivatives .
- Use deuterated analogs (e.g., 2-(methyl-d3)-1,4-naphthoquinone) to isolate isotopic shifts in ¹H/¹³C-NMR and confirm substitution patterns .
- Validate spectral assignments with HRMS and FT-IR to cross-reference functional groups and molecular weights .
Basic: What safety protocols are critical when handling dihydroxynaphthalene derivatives in laboratory settings?
Answer:
While direct toxicity data for this compound is limited, extrapolate from structurally related compounds:
- Assume acute toxicity (oral LD₅₀ ~400 mg/kg in rats for similar diols) and use PPE (gloves, goggles) to minimize dermal/oral exposure .
- Use QSAR modeling to predict irritancy (e.g., respiratory or ocular effects) and prioritize fume hood use during synthesis .
- Monitor for symptoms like CNS depression or hepatic irregularities, as observed in human case studies of analogous diols .
Advanced: What experimental strategies elucidate solid-state reaction mechanisms in dihydroxynaphthalene derivatives?
Answer:
Solid-state reactivity can be probed via:
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to identify phase transitions or decomposition pathways during heating .
- Co-crystallization with hydrogen-bond acceptors (e.g., 1,4-diazabicyclo[2.2.2]octane) to stabilize intermediates and study supramolecular interactions via X-ray crystallography .
- Photoabsorption/fluorescence spectroscopy to correlate solid-state electronic properties with reaction outcomes, as applied to phenazine-diol analogs .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C-NMR : Assign aromatic protons and hydroxyl groups, noting spin-spin coupling for adjacent substituents .
- FT-IR : Identify O-H stretching (~3200–3500 cm⁻¹) and C-O/C-C aromatic vibrations .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy to distinguish from isomers .
- X-ray crystallography : Resolve spatial arrangement of phenyl and hydroxyl groups unambiguously .
Advanced: How can computational tools like QSAR predict toxicological profiles of novel dihydroxynaphthalene derivatives?
Answer:
QSAR modeling integrates physicochemical properties to estimate hazards:
- Input parameters: LogP, molecular weight, and electrophilicity indices to predict acute toxicity (e.g., LD₅₀) and prioritize in vitro testing .
- Validate models against experimental data (e.g., hepatic effects in rodents) and refine using thermodynamic parameters (e.g., enthalpy of formation) to account for metabolic stability .
- Cross-reference with NIST spectral databases to identify structural analogs with known toxicological endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
